Salsolidine

説明

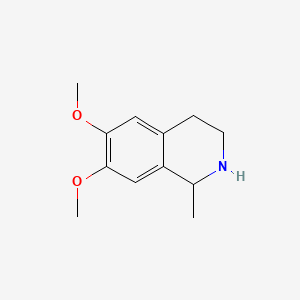

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a natural product found in Haloxylon salicornicum, Carnegiea gigantea, and Calobota pungens with data available.

Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63283-42-1 (hydrochloride) | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20959384 | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-74-7, 38520-68-2 | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enantioselective Pharmacology of Salsolidine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological properties of the enantiomers of Salsolidine, a tetrahydroisoquinoline alkaloid. Drawing from a wide range of in vitro and in silico studies, this document details the differential interactions of (R)-Salsolidine and (S)-Salsolidine with key biological targets, including monoamine oxidase A (MAO-A), and explores their potential interactions with dopaminergic and opioidergic systems. This guide aims to be an essential resource for researchers investigating the therapeutic potential and neurobiological effects of these chiral compounds.

Introduction to this compound and its Enantiomers

This compound, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, is a chiral molecule existing as two stereoisomers: (R)-Salsolidine and (S)-Salsolidine.[1] As enantiomers, these molecules have identical chemical formulas and connectivity but are non-superimposable mirror images of each other. This stereochemical difference leads to distinct three-dimensional arrangements, which can result in significantly different pharmacological and toxicological profiles.[2] The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a fundamental concept in pharmacology.[2]

This compound is structurally related to Salsolinol, another tetrahydroisoquinoline that has been more extensively studied, particularly in the context of alcohol dependence and Parkinson's disease.[1][3] While much of the pharmacology of this compound is inferred from its structural analog, this guide will focus on the specific experimental data available for the this compound enantiomers.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its related compound, Salsolinol, enantiomers.

Table 1: Inhibitory Activity of this compound Enantiomers against Monoamine Oxidase A (MAO-A)

| Enantiomer | Inhibition Constant (Ki) in µM | Potency | Reference(s) |

| (R)-Salsolidine | 6 | More Potent | [4][5] |

| (S)-Salsolidine | 186 | Less Potent | [4] |

Table 2: Opioid Receptor Binding Affinity of Racemic this compound

| Receptor | Ligand | Inhibition Constant (Ki) in µM | Assay Conditions | Reference(s) |

| δ-opioid receptor | This compound | >100 | Rat brain homogenate | [4] |

Table 3: Receptor Binding Affinity and Functional Activity of Salsolinol Enantiomers (for comparative reference)

| Compound | Target | Assay Type | Ki (µM) | EC50 (µM) | Reference(s) |

| (S)-Salsolinol | D2 Receptor | Radioligand Binding | 4.79 ± 1.8 | - | [6] |

| (S)-Salsolinol | D3 Receptor | Radioligand Binding | 0.48 ± 0.09 | - | [6] |

| (R)-Salsolinol | D2/D3 Receptors | Radioligand Binding | >100 | - | [6] |

| (S)-Salsolinol | µ-opioid Receptor | Functional Assay (cAMP) | - | 9 x 10-3 | [1][3][7] |

| (R)-Salsolinol | µ-opioid Receptor | Functional Assay (cAMP) | - | 0.6 | [1][3][7] |

Key Pharmacological Activities and Signaling Pathways

Monoamine Oxidase A (MAO-A) Inhibition

The most well-characterized pharmacological action of this compound enantiomers is their stereoselective, competitive inhibition of monoamine oxidase A (MAO-A).[4] (R)-Salsolidine is a significantly more potent inhibitor of MAO-A than its (S)-enantiomer.[4] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, (R)-Salsolidine can increase the synaptic concentrations of these neurotransmitters, a mechanism of action shared with some antidepressant medications.

Potential Interaction with Opioid Receptors

While direct binding data for this compound enantiomers at opioid receptors is limited, studies on the closely related Salsolinol suggest a potential interaction. Racemic this compound has been shown to have very weak affinity for the δ-opioid receptor (Ki > 100 µM).[4] In contrast, (S)-Salsolinol is a more potent agonist at the µ-opioid receptor than the (R)-enantiomer.[1][3][7] The µ-opioid receptor is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This signaling pathway is associated with the analgesic and rewarding effects of µ-opioid agonists.

References

- 1. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Natural sources and biosynthesis of Salsolidine

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Salsolidine (B1215851)

Introduction

This compound, a tetrahydroisoquinoline alkaloid chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, has garnered significant scientific interest for its pharmacological activities.[1][2] Notably, it acts as a monoamine oxidase inhibitor (MAOI), with a specific affinity for MAO-A, an enzyme critical in the metabolism of neurotransmitters.[1][3] This compound is found in various plant species and its potential therapeutic applications make it a key subject for research in natural product chemistry, pharmacology, and drug development.[1] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is predominantly found in plant species within the Amaranthaceae family (formerly Chenopodiaceae), particularly the genus Salsola (saltwort), which are often halophytes adapted to saline environments.[1] It is also present in certain species of the Fabaceae family and various cacti.[1][4]

Data Presentation: this compound Content in Various Plant Species

The following table summarizes the known plant sources of this compound and available quantitative data.

| Plant Species | Family | Notes on this compound Content | Reference(s) |

| Salsola richteri | Amaranthaceae | A primary source from which this compound was first isolated. | [1] |

| Salsola tragus | Amaranthaceae | The alkaloid fraction contains a significant amount of this compound (17.7%). | [1][5] |

| Salsola kali | Amaranthaceae | Contains a variety of tetrahydroisoquinoline alkaloids, including this compound. | [1] |

| Haloxylon salicornicum | Amaranthaceae | A keystone desert species known to contain related alkaloids. | [1] |

| Corispermum leptopyrum | Amaranthaceae | Both Salsoline (B3022551) and this compound have been isolated from this herb. | [1] |

| Various Cactus Species | Cactaceae | This compound, also known as norcarnegine, is found in several cacti. | [1][2] |

| Phyllodium elegans | Fabaceae | Reported to contain this compound. | [1][4] |

| Alhagi maurorum | Fabaceae | Reported to contain this compound. | [1][4] |

| Ototropis elegans | Fabaceae | Reported to contain this compound. | [1][4] |

Biosynthesis of this compound

The biosynthesis of this compound occurs via the Pictet-Spengler reaction, a fundamental process in the formation of many tetrahydroisoquinoline alkaloids.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[8] In the case of this compound, the precursors are dopamine (B1211576) and acetaldehyde.[6][9]

The biosynthesis of the closely related compound, salsolinol, proceeds through the condensation of dopamine and acetaldehyde.[9][10][11][12][13] this compound's biosynthesis follows a similar path, with subsequent methylation steps. The process can occur non-enzymatically under acidic conditions or be catalyzed by enzymes.[9][10][11] The Pictet-Spengler reaction is initiated by the formation of a Schiff base (or an iminium ion under acidic conditions) between dopamine and acetaldehyde.[7][13] This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring to form the tetrahydroisoquinoline core.[7]

Visualization: Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from dopamine and acetaldehyde.

Experimental Protocols

The isolation and characterization of this compound from natural sources involve multiple steps that utilize the physicochemical properties of alkaloids.[1]

Detailed Methodology: Isolation of this compound via Ion-Exchange Chromatography

This protocol is adapted from a patented method for isolating this compound from Salsola richteri, which is noted for improving yield and simplifying the procedure.[1][14]

1. Extraction:

-

Macerate dried and powdered plant material from Salsola richteri with water.[1]

-

Filter the aqueous extract to remove solid plant debris.[1]

2. Ion-Exchange Chromatography:

-

Pass the filtered aqueous extract through a column packed with a cation-exchange resin (e.g., KU-2).[1][14] The basic alkaloids will be adsorbed onto the resin.[1]

-

Wash the column with deionized water to remove non-alkaloidal impurities.[1]

3. Desorption and Elution:

-

Desorb the bound alkaloids from the resin by eluting with an alcohol-hydrochloric acid solution (e.g., an ethanol-water mixture containing HCl).[1]

-

To increase efficiency, perform the desorption at an elevated temperature (50-60°C). This can be achieved by jacketing the chromatography column with circulating hot water.[1][14]

4. Alkaloid Precipitation and Separation:

-

Collect the acidic eluate which contains the alkaloid hydrochlorides.[1]

-

Carefully adjust the pH of the eluate to approximately 5 with a 40% NaOH solution.[1][14]

-

Concentrate the solution under vacuum to remove the alcohol and precipitate excess sodium chloride.[1]

-

Filter the hot solution to remove the precipitated salt.[1]

-

Allow the filtrate to cool, ideally in a refrigerator, to induce crystallization of the total alkaloid mixture (Salsoline and this compound).[1][14]

5. Separation of this compound from Salsoline:

-

The separation is based on differential solubility.[1] Dissolve the mixed alkaloid salts in water.

-

Upon heating the solution, the base form of Salsoline precipitates, while this compound remains in the solution.[1]

-

Filter off the precipitated Salsoline.[1]

-

Acidify the remaining solution containing this compound and salt it out using sodium chloride to precipitate this compound hydrochloride.[1]

-

The filtered product can be further purified by recrystallization from water.[1]

Visualization: Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound from Salsola richteri.

Methodology: Characterization and Quantification

Once isolated, this compound must be characterized and quantified using modern analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate this compound from other compounds and quantify its concentration.

-

Protocol Outline:

-

Dissolve the purified extract in a suitable mobile phase.[15]

-

Inject the sample into an HPLC system equipped with a C18 column.[15][16]

-

Use a mobile phase, often an acidic buffer/methanol or buffer/acetonitrile mixture.[16]

-

Detect this compound using a UV detector (e.g., at 280 nm) or a mass spectrometry (MS) detector for higher specificity.[15]

-

Quantify by comparing the peak area to a calibration curve generated from this compound standards of known concentrations.[15]

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: Provides high specificity for identification based on mass fragmentation patterns.

-

Protocol Outline:

-

Derivatization may be required to increase the volatility and thermal stability of this compound.[17]

-

Inject the sample into the GC system. A temperature gradient is used to separate the components.[16]

-

The separated components are then introduced into the mass spectrometer for ionization and detection.

-

Identification is confirmed by comparing the mass spectrum of the analyte to a known reference spectrum for this compound.

-

3. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

-

Purpose: For unambiguous structural elucidation of the isolated compound.

-

Protocol Outline:

-

The pure compound is dissolved in an appropriate deuterated solvent for NMR analysis (¹H NMR, ¹³C NMR, etc.).

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula.

-

The combined spectroscopic data allows for the complete structural confirmation of this compound.

-

Conclusion

This compound remains a compound of significant scientific interest due to its defined pharmacological activity as a MAO-A inhibitor and its availability from various natural sources, particularly plants of the genus Salsola.[1] A thorough understanding of its natural distribution and biosynthetic pathway, facilitated by robust isolation and analytical protocols, is crucial for ongoing research and the potential development of new therapeutic agents. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in the study of this important alkaloid.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 10. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Salsolinol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. SU412192A1 - The method of isolation of salsoline and this compound - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Endogenous Formation of Salsolidine Analogs in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine (B1215851) and its analogs are a class of tetrahydroisoquinoline alkaloids that can be formed endogenously in the brain through a cyclization reaction between dopamine (B1211576) and various aldehydes. This technical guide provides a comprehensive overview of the formation, detection, and neuropharmacological significance of these compounds. Particular focus is placed on salsolinol (B1200041), the condensation product of dopamine and acetaldehyde (B116499), which has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and in alcohol dependence. This document details the enzymatic and non-enzymatic pathways of its synthesis, provides established experimental protocols for its quantification in biological matrices, and explores its impact on neuronal signaling pathways. Quantitative data from various studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this critical area of neurochemistry.

Introduction

The endogenous formation of neuroactive compounds in the brain is a subject of intense research due to its potential implications for both normal physiological function and the pathogenesis of neurological and psychiatric disorders. Among these, this compound analogs, particularly salsolinol, have garnered significant attention. These molecules are synthesized in the brain via the Pictet-Spengler reaction, a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone.[1][2] In the context of the brain, the primary β-arylethylamine is the neurotransmitter dopamine, which can react with aldehydes such as acetaldehyde (derived from ethanol (B145695) metabolism or endogenous processes) to form salsolinol.[3][4]

The presence of salsolinol and its derivatives in the brain is of considerable interest due to their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to induce parkinsonism.[5][6] This has led to the hypothesis that endogenously formed salsolinol analogs could act as neurotoxins, contributing to the progressive loss of dopaminergic neurons observed in Parkinson's disease.[6][7] Furthermore, the link between acetaldehyde, a primary metabolite of ethanol, and salsolinol formation has positioned these compounds as potential mediators in the neurobiology of alcohol addiction.[7][8][9]

This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource on the endogenous formation of this compound analogs. It will cover the core biochemical pathways, detailed experimental methodologies for their study, a summary of quantitative findings, and a visual representation of the associated signaling pathways.

Biosynthesis of this compound Analogs

The primary mechanism for the formation of this compound analogs in the brain is the Pictet-Spengler reaction.[1][10] This reaction can proceed both non-enzymatically and enzymatically, leading to the formation of different stereoisomers.

Non-Enzymatic Synthesis

The non-enzymatic condensation of dopamine with acetaldehyde yields a racemic mixture of (R)- and (S)-salsolinol.[11][12] This reaction is thought to occur under physiological conditions, and its rate may be influenced by local concentrations of dopamine and acetaldehyde.[12] The non-enzymatic pathway also allows for the formation of other this compound analogs through the reaction of dopamine with other endogenous aldehydes.

Enzymatic Synthesis

Evidence suggests the existence of a stereoselective enzymatic synthesis of (R)-salsolinol from dopamine and acetaldehyde, catalyzed by an enzyme referred to as (R)-salsolinol synthase.[13][14] This enzymatic pathway produces exclusively the (R)-enantiomer.[13] The presence of such an enzyme would indicate a regulated and potentially more significant pathway for the endogenous production of this specific isomer. Higher levels of the (R)-enantiomer compared to the (S)-enantiomer have been reported in the human brain, lending support to the existence of an enzymatic route.[11]

Further Metabolism

Once formed, salsolinol can undergo further metabolism. N-methylation of salsolinol by N-methyltransferase leads to the formation of N-methyl-salsolinol.[11][15] This metabolite is of particular interest as it has been shown to be a potent neurotoxin.[4][16][17] N-methyl-(R)-salsolinol has been found to accumulate in the nigrostriatal system and its levels are elevated in the cerebrospinal fluid of Parkinson's disease patients.[4][16]

Quantitative Data

The concentration of this compound analogs in the brain varies depending on the specific brain region, the analytical method used, and the physiological or pathological state of the subject. The following tables summarize quantitative data from various studies.

Table 1: Salsolinol and N-Methyl-Salsolinol Levels in Human Brain and Cerebrospinal Fluid

| Analyte | Matrix | Condition | Brain Region/Fluid | Concentration (ng/g tissue or ng/mL) | Reference(s) |

| Salsolinol | Brain Tissue | Control | Putamen | 0.5 - 2.0 | [12] |

| Salsolinol | Brain Tissue | Control | Substantia Nigra | 0.3 - 1.5 | [12] |

| Salsolinol | CSF | Parkinson's Disease (with dementia) | Lumbar CSF | Significantly elevated vs. controls | [15] |

| Salsolinol | CSF | Alcoholism (intoxicated) | Lumbar CSF | Wide interindividual variation | [13] |

| Salsolinol | CSF | Alcoholism (sober) | Lumbar CSF | No significant difference from teetotalers | [18] |

| N-Methyl-Salsolinol | CSF | Parkinson's Disease | Lumbar CSF | Significantly elevated vs. controls | [4][16] |

Table 2: Salsolinol-Induced Neurotoxicity in SH-SY5Y Cells

| Salsolinol Concentration | Treatment Time | Observed Effect | Reference(s) |

| 50 µM | 48 hours | Neuroprotective against MPP+ induced toxicity | |

| 100 µM | 24, 48, 72 hours | Dose-dependent decrease in cell viability | [19] |

| 500 µM | 24 hours | 47.5% cell death | [16] |

| 10 - 250 µM | 24 hours | No significant LDH release |

Experimental Protocols

Accurate quantification and characterization of this compound analogs in the brain require sensitive and specific analytical techniques. In vitro cell culture models are also essential for elucidating the mechanisms of their neurotoxicity.

Quantification of this compound Analogs in Brain Tissue

-

Accurately weigh approximately 100 mg of frozen rat brain tissue.

-

Add 400 µL of ice-cold water and homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.[11]

-

To the 500 µL of brain homogenate, add 1 mL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d4 at 50 ng/mL).[11]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[11]

-

LC System: A UPLC/UHPLC system is recommended for optimal separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.[9]

-

Mobile Phase A: 0.1% Formic acid in water.[11]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

-

Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is typically used.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[9]

-

Sample Preparation: Solid-phase extraction (SPE) can be used to clean up the sample.[20]

-

Derivatization: A two-step derivatization is often necessary for GC-MS analysis. First, silylate the hydroxyl groups with a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). Then, for chiral analysis, react with a chiral reagent such as (R)-(-)-2-phenylbutyryl chloride.[20]

-

GC System: A gas chromatograph equipped with a capillary column (e.g., a cyclodextrin-based chiral column for enantiomeric separation).

-

Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[20]

In Vivo Microdialysis

In vivo microdialysis allows for the continuous monitoring of extracellular levels of this compound analogs and their precursors in the brains of awake, freely moving animals.[21]

-

Surgical Procedure: Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum) of an anesthetized animal.[3] Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.[3]

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[21]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

-

Analysis: Analyze the collected dialysate samples using a highly sensitive analytical technique such as LC-MS/MS.

In Vitro Neurotoxicity Assays

The human neuroblastoma SH-SY5Y cell line is a commonly used model to study the neurotoxic effects of this compound analogs.[19]

Culture SH-SY5Y cells in a suitable medium (e.g., MEM or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[19]

-

Seed SH-SY5Y cells in a 96-well plate at a density of approximately 0.7 x 10^4 cells/well and allow them to adhere for 24 hours.[16]

-

Treat the cells with various concentrations of salsolinol for the desired time period (e.g., 24, 48, or 72 hours).[19]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[19]

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

Treat cells with salsolinol to induce apoptosis.

-

Lyse the cells and collect the cytosolic extract.[19]

-

In a 96-well plate, add the cell lysate and a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).[19]

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence of the cleaved substrate to determine caspase-3 activity.[19]

Signaling Pathways and Mechanisms of Action

This compound analogs can exert a range of effects on neuronal signaling pathways, with much of the research focused on their neurotoxic properties.

Induction of Oxidative Stress

Salsolinol has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells.[22] This can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

Mitochondrial Dysfunction

Mitochondria are a key target of salsolinol-induced toxicity. Salsolinol can inhibit the activity of mitochondrial complex I, leading to impaired cellular respiration and a decrease in ATP production.[22] It can also induce a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade.[23]

Apoptosis

N-methyl-(R)-salsolinol, in particular, has been demonstrated to induce apoptosis in dopaminergic neurons.[4][16][24] This programmed cell death is initiated by mitochondrial dysfunction and the activation of the caspase cascade, with caspase-3 playing a crucial role.[25]

Interaction with Dopaminergic Systems

Salsolinol and its analogs can directly interact with components of the dopaminergic system. They have been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7] They may also interact with dopamine receptors and transporters, although the precise nature and significance of these interactions are still under investigation.

Conclusion

The endogenous formation of this compound analogs in the brain represents a fascinating and clinically relevant area of neurochemistry. The condensation of dopamine with aldehydes, particularly acetaldehyde, gives rise to a family of compounds with the potential to modulate neuronal function and contribute to neurodegenerative processes. The evidence linking salsolinol and its N-methylated metabolite to the pathophysiology of Parkinson's disease and alcohol dependence underscores the importance of continued research in this field.

This technical guide has provided a comprehensive overview of the biosynthesis, quantification, and neuropharmacological effects of these compounds. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers and drug development professionals seeking to investigate the role of endogenous this compound analogs in health and disease. Future research should focus on further elucidating the enzymatic pathways of their formation, identifying specific inhibitors, and exploring the therapeutic potential of targeting these pathways for the treatment of neurological and psychiatric disorders.

References

- 1. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salsolinol - Wikipedia [en.wikipedia.org]

- 8. organomation.com [organomation.com]

- 9. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. A systematic regional study of dopamine and dopamine-derived salsolinol and norsalsolinol levels in human brain areas [edoc.unibas.ch]

- 13. Salsolinol and salsoline in cerebrospinal lumbar fluid of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Catecholamines and metabolites in cerebrospinal fluid of teetotallers and sober alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Salsolidine in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine (B1215851), an endogenous tetrahydroisoquinoline alkaloid, presents a fascinating and complex profile in the context of neurodegenerative diseases. Structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound and its related compound, salsolinol (B1200041), have been implicated in both neurotoxic and neuroprotective processes.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, focusing on its mechanisms of action, evidence from preclinical studies, and its effects on key signaling pathways relevant to neurodegeneration. We present a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visual representations of cellular mechanisms and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[4][5] A growing body of research focuses on the role of endogenous and environmental compounds in the pathogenesis of these disorders.[2] this compound, formed from the condensation of dopamine (B1211576) and acetaldehyde, has emerged as a molecule of significant interest due to its dualistic effects on neuronal viability.[1][6] While high concentrations have been associated with neurotoxicity through mechanisms like oxidative stress and apoptosis, lower concentrations have demonstrated neuroprotective properties, suggesting a potential therapeutic window.[7][8] This guide delves into the scientific evidence surrounding this compound's potential as a therapeutic agent, providing a detailed overview for researchers in the field.

Mechanism of Action

This compound's pharmacological effects are multifaceted, primarily revolving around its interaction with key enzymatic and receptor systems in the brain.

Monoamine Oxidase (MAO) Inhibition

The most well-characterized action of this compound is its stereoselective, competitive inhibition of monoamine oxidase A (MAO-A).[9][10][11] MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine.[9] The (R)-enantiomer of this compound is a significantly more potent inhibitor of MAO-A than the (S)-enantiomer.[9][11] By inhibiting MAO-A, this compound can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically relevant in conditions characterized by monoaminergic deficits.

Cholinesterase Inhibition

Emerging evidence suggests that this compound and related alkaloids may also act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][12] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function.[13] This positions this compound as a potential therapeutic agent for Alzheimer's disease, where cholinergic deficits are a key pathological feature.[12]

Receptor Interactions

Beyond enzyme inhibition, this compound interacts with various neuronal receptors. It has been shown to weakly inhibit the binding of δ-opioid receptors.[11][14] More significantly, its precursor, salsolinol, can indirectly excite ventral tegmental area (VTA) dopamine neurons by activating μ-opioid receptors on GABAergic interneurons, leading to their inhibition and a subsequent disinhibition of dopamine neurons.[15] Furthermore, in silico and in vitro studies suggest that the (S)-enantiomer of salsolinol can act as an agonist at dopamine D2 receptors, which is known to be a neuroprotective pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the bioactivity of this compound and its related compounds.

| Compound | Target | Parameter | Value | Reference |

| (R)-Salsolidine | MAO-A | Ki | 6 µM | [10][11][14] |

| (S)-Salsolidine | MAO-A | Ki | 186 µM | [11][14] |

| This compound | δ-opioid receptor | Ki | >100 µM | [11][14] |

| (R)-Salsolinol | MAO-A | Ki | 31 µM | [16] |

| (S)-Salsolinol | Dopamine D3 receptor | Ki | 0.48 ± 0.021 µM | [16] |

| Salsolinol | Calf Aortic Endothelial Cells | IC50 (72h) | 38 µM | [16] |

| Salsolinol | SH-SY5Y Cells | IC50 (72h) | 34.2 µM | [16] |

| (R)-Salsolinol | SH-SY5Y Cells | IC50 | 540.2 µM | [16] |

| (S)-Salsolinol | SH-SY5Y Cells | IC50 | 296.6 µM | [16] |

| Salsolinol | Dopamine Uptake (rat striatum) | IC50 | 379 µM | [16] |

| Salsolinol | Norepinephrine Uptake (rat striatum) | IC50 | 411 µM | [16] |

| Salsola tragus alkaloid extract | Acetylcholinesterase (AChE) | IC50 | 30.2 µg/mL | [12] |

| Salsola tragus alkaloid extract | Butyrylcholinesterase (BChE) | IC50 | 26.5 µg/mL | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's therapeutic potential.

Signaling Pathways

Experimental Workflow: In Vitro Neuroprotection Assay

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature.

In Vitro Model: SH-SY5Y Cell Line

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research as these cells can be differentiated into a dopaminergic neuron-like phenotype.[1]

-

Cell Culture and Differentiation:

-

Maintain SH-SY5Y cells in a standard culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[2]

-

To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 3-5 days. This promotes neurite outgrowth and the expression of dopaminergic markers.[1]

-

-

Neurotoxicity Induction:

-

Neuroprotection Assay:

-

Seed differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or its enantiomers for a specified duration (e.g., 1 hour).[1]

-

Introduce the neurotoxin (6-OHDA or H₂O₂) and incubate for the desired period.[1]

-

Assess cell viability using an MTS assay, which measures mitochondrial metabolic activity.[1]

-

Measurement of Reactive Oxygen Species (ROS)

-

Culture and treat cells as described in the neuroprotection assay.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the level of intracellular ROS.[1]

Apoptosis Assay (Caspase-3/7 Activity)

-

Culture and treat cells in a 96-well plate.

-

Add a luminogenic substrate for caspase-3 and -7 to the wells.

-

The cleavage of the substrate by activated caspases generates a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in apoptosis.[8]

In Vivo Model: Rat Model of Parkinson's Disease

Animal models are essential for evaluating the therapeutic efficacy of compounds in a whole-organism context.[17][18]

-

Induction of Parkinsonism:

-

Anesthetize adult male Wistar rats.

-

Stereotactically inject 6-OHDA into the medial forebrain bundle or the striatum to induce a unilateral lesion of the nigrostriatal dopamine pathway.[19]

-

-

This compound Treatment:

-

Administer this compound or its derivatives via a suitable route (e.g., intraperitoneal injection) at various doses and for a specific duration.

-

-

Behavioral Assessment:

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: Dopaminergic lesions cause a rotational bias in response to dopamine agonists (apomorphine) or releasing agents (amphetamine). The number of rotations is quantified to assess the extent of the lesion and the effect of the treatment.

-

Cylinder Test: This test assesses forelimb use asymmetry, which is indicative of motor deficits.

-

-

Immunohistochemistry:

-

At the end of the treatment period, perfuse the animals and collect the brains.

-

Prepare brain sections and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[9]

-

Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the extent of neuroprotection.[9]

-

Discussion and Future Directions

The dual nature of this compound as both a potential neurotoxin and a neuroprotectant highlights the critical importance of dose-dependency in its biological effects.[6][7] At lower concentrations, its neuroprotective actions, mediated through MAO-A inhibition, dopamine D2 receptor agonism, and antioxidant properties, appear to dominate.[1][7][8] Conversely, at higher concentrations, its pro-oxidant and pro-apoptotic effects become more prominent, leading to neuronal damage.[7][16]

The therapeutic potential of this compound in neurodegenerative diseases is promising but requires further rigorous investigation. Key areas for future research include:

-

Enantiomer-Specific Effects: A thorough characterization of the distinct pharmacological profiles of the (R)- and (S)-enantiomers of this compound is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

-

Chronic Administration Studies: Long-term studies in animal models are necessary to evaluate the sustained therapeutic benefits and potential for toxicity with chronic this compound administration.

-

Blood-Brain Barrier Permeability: Further investigation into the ability of this compound and its derivatives to cross the blood-brain barrier is essential for its development as a CNS therapeutic.[3][8]

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative diseases.[5]

Conclusion

This compound is a molecule with a complex and context-dependent role in the central nervous system. Its ability to modulate multiple key targets involved in the pathophysiology of neurodegenerative diseases, including MAO-A, cholinesterases, and dopamine receptors, underscores its therapeutic potential. While challenges remain in delineating its precise mechanisms and establishing a safe therapeutic window, the existing body of evidence strongly supports continued research into this compound and its derivatives as novel therapeutic strategies for diseases like Parkinson's and Alzheimer's. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this enigmatic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids as Therapeutic Agents in Alzheimer's and Parkinson's Diseases: A Systematic Review of Preclinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neurobiology.lu.se [neurobiology.lu.se]

- 19. wjpmr.com [wjpmr.com]

Salsolidine: A Versatile Chemical Tool for Probing Monoaminergic and Opioidergic Systems in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolidine (B1215851), a tetrahydroisoquinoline alkaloid, has emerged as a significant chemical tool in the field of neuroscience.[1][2][3] Its multifaceted pharmacological profile, primarily characterized by its stereoselective inhibition of monoamine oxidase A (MAO-A) and its interactions with dopaminergic and opioidergic systems, renders it a valuable probe for investigating a wide array of neurological processes and disease models.[1] This technical guide provides a comprehensive overview of this compound's applications in neuroscience research, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound's principal mechanism of action is the competitive and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine (B1211576).[1][4][5] This inhibition leads to an increase in the synaptic availability of these neurotransmitters.[5] Notably, the inhibitory action of this compound is stereoselective, with the (R)-enantiomer demonstrating significantly higher potency for MAO-A inhibition compared to the (S)-enantiomer.[1][2][4]

Beyond its effects on MAO-A, this compound and its close analog, salsolinol (B1200041), have been shown to interact with other critical central nervous system targets, including opioid and dopamine receptors.[6][7] Salsolinol, formed from the condensation of dopamine and acetaldehyde, acts as an agonist at the μ-opioid receptor, which is a key player in pain and reward pathways.[6][7] This interaction is also stereoselective, with the (S)-enantiomer of salsolinol being a more potent agonist.[7] The engagement with the dopaminergic system is complex, involving modulation of dopamine release and metabolism.[6] At higher concentrations, this compound can influence dopamine synthesis and uptake.[1]

Data Presentation

The following tables summarize the quantitative data regarding the bioactivity of this compound and its related compound, salsolinol.

Table 1: Inhibitory Activity of this compound Enantiomers on Monoamine Oxidase A (MAO-A)

| Enantiomer | K_i_ (μM) | Potency | Reference(s) |

| (R)-Salsolidine | 6 | More Potent | [1][2][8] |

| (S)-Salsolidine | 186 | Less Potent | [1][8] |

Table 2: Binding Affinity and Functional Activity of Salsolinol at Opioid Receptors

| Compound | Receptor | Assay Type | Parameter | Value | Reference(s) |

| Salsolinol | Opiate (Rat Brain) | Binding Affinity | Affinity | 6.2 x 10⁻⁵ M | [7] |

| Racemic Salsolinol | Human μ-opioid | Functional (cAMP) | EC₅₀ | 2 x 10⁻⁵ M | [7][9] |

| (S)-Salsolinol | Human μ-opioid | Functional (cAMP) | EC₅₀ | 9 x 10⁻⁶ M | [7] |

| (R)-Salsolinol | Human μ-opioid | Functional (cAMP) | EC₅₀ | 6 x 10⁻⁴ M | [7] |

Table 3: Neurotoxic Effects of Salsolinol on SH-SY5Y Cells

| Compound | Parameter | Value | Incubation Time | Reference(s) |

| Salsolinol | IC₅₀ (Cell Viability) | 34 µM | 72 h | [10] |

| Salsolinol | IC₅₀ (ATP Content) | 62 µM | 48 h | [10] |

| (R)-Salsolinol | IC₅₀ (Cell Viability) | 540.2 µM | Not Specified | [11] |

| (S)-Salsolinol | IC₅₀ (Cell Viability) | 296.6 µM | Not Specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemical tool.

Protocol 1: In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound on MAO-A activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[2]

1. Materials and Reagents:

-

Recombinant human MAO-A enzyme

-

This compound (and its enantiomers if available)

-

MAO-A substrate (e.g., Tyramine)

-

Positive control inhibitor (e.g., Clorgyline)

-

Horseradish Peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

Prepare the MAO-A enzyme solution by diluting the stock enzyme in the assay buffer to the working concentration.

-

Prepare the MAO-A substrate solution in the assay buffer.

-

Prepare the detection reagent by mixing the fluorescent probe and HRP in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the this compound dilutions. Include wells for a positive control, a negative control (no inhibitor), and a blank (no enzyme).[2]

-

Add the diluted MAO-A enzyme solution to all wells except the blank.[2]

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[2]

-

Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.[2]

-

Incubate the plate at 37°C for 20-30 minutes.[2]

-

Stop the reaction and initiate detection by adding the detection reagent to all wells.[2]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[2]

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration compared to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (K_i_) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.

-

Protocol 2: In Vivo Microdialysis for Measuring Dopamine Levels

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine concentrations in the brain of a freely moving rodent following this compound administration.

1. Materials and Reagents:

-

Microdialysis probes and guide cannulae

-

Surgical instruments for stereotaxic surgery

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound solution for injection

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Freely moving animal system

2. Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for a set period post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the concentration of dopamine in each sample.

-

Express the post-administration dopamine levels as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of any changes in dopamine levels.

-

Protocol 3: Open Field Test for Locomotor Activity

This protocol details the open field test to assess general locomotor activity and exploratory behavior in rodents following this compound administration.[1]

1. Apparatus:

-

A square arena (e.g., 80 x 80 x 40 cm) with the floor divided into equal squares.[1]

-

Video tracking system or manual observation for data collection.

2. Procedure:

-

Habituation:

-

Handle the animals for a few days prior to the test to reduce stress.

-

On the test day, allow animals to acclimate to the testing room for at least 30 minutes.

-

-

Drug Administration:

-

Administer this compound or vehicle control (e.g., saline) at the desired dose and route (e.g., intraperitoneal injection).

-

-

Testing:

-

At a predetermined time after injection, gently place the animal in the center of the open field arena.[1]

-

Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).[1]

-

Record behavioral parameters such as:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Number of line crossings

-

Rearing frequency

-

-

-

Data Analysis:

-

Analyze the recorded data to compare the locomotor and exploratory behavior between the this compound-treated and control groups.

-

Use appropriate statistical tests to determine the significance of any observed differences.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: this compound competitively inhibits MAO-A, preventing the breakdown of dopamine and serotonin.

Caption: Salsolinol acts as an agonist at the μ-opioid receptor, leading to the inhibition of adenylate cyclase.

Caption: A typical experimental workflow for in vivo microdialysis to study the effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway [frontiersin.org]

- 10. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Salsolidine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Neuroprotective Properties of Salsolidine, a promising endogenous tetrahydroisoquinoline alkaloid, has been compiled for researchers, scientists, and drug development professionals. This in-depth resource details the mechanisms of action, experimental protocols, and quantitative data surrounding this compound's ability to shield neurons from damage, offering a valuable tool for advancing research in neurodegenerative diseases.

This compound, a derivative of dopamine (B1211576) metabolism, has emerged as a molecule of significant interest in the field of neuroscience. While its structural similarity to certain neurotoxins has been a subject of investigation, a growing body of evidence highlights its potential neuroprotective capabilities. This guide provides a consolidated overview of the scientific findings, focusing on the enantiomeric forms of this compound and their effects in preclinical models of neurodegeneration.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily centered on its interaction with the dopaminergic system and the activation of pro-survival intracellular signaling cascades. A key mechanism is its activity as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like dopamine. The (R)-enantiomer of this compound is a more potent inhibitor of MAO-A than its (S)-counterpart.[1]

Furthermore, in-silico and in-vitro studies have identified the (S)-enantiomer of this compound as an agonist of the dopamine D2 receptor.[2] Activation of this receptor is known to trigger the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[2]

Quantitative Efficacy of this compound and its Derivatives

The neuroprotective effects of this compound and its related compounds have been quantified in numerous studies, primarily utilizing the human neuroblastoma SH-SY5Y cell line as a model for dopaminergic neurons. The following tables summarize the key findings from in-vitro investigations where cells were challenged with various neurotoxins.

| Compound | Neurotoxin | Assay | Key Findings |

| (R,S)-Salsolinol | H₂O₂ | MTS | 50 µM and 100 µM concentrations significantly increased cell viability in the presence of 300 µM H₂O₂.[1] |

| (R,S)-Salsolinol | 6-OHDA | LDH | A statistically significant decrease in LDH release (indicating reduced cell death) was observed in cells treated with Salsolinol (10-250 µM) against 50 µM 6-OHDA.[1] |

| (R)-Salsolinol | MPP+ | MTS | 50 µM concentration led to a statistically significant increase in cell viability in SH-SY5Y cells damaged by 1000 µM MPP+.[2] |

| (S)-Salsolinol | MPP+ | MTS | 50 µM concentration resulted in a statistically significant increase in cell viability in SH-SY5Y cells damaged by 1000 µM MPP+.[2] |

| N-Methyl-(R)-salsolinol | MPP+ | MTS | 50 µM concentration showed a statistically significant increase in cell viability in SH-SY5Y cells damaged by 1000 µM MPP+.[2] |

| Compound Enantiomer | Target | Kᵢ (µM) |

| (R)-Salsolidine | MAO-A | 6 |

| (S)-Salsolidine | MAO-A | 186 |

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key in-vitro experiments used to assess the neuroprotective properties of this compound.

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model in Parkinson's disease research due to its ability to be differentiated into a dopaminergic neuron-like phenotype.

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Differentiation: To induce a dopaminergic phenotype, cells are treated with 10 µM retinoic acid (RA) for 5-7 days. The medium is changed every 2-3 days. This process encourages the growth of neurites and the expression of dopaminergic markers.[2]

Neuroprotection Assays

-

Cell Viability (MTS Assay):

-

Seed differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound enantiomers for a specified duration (e.g., 1 hour).

-

Introduce the chosen neurotoxin (e.g., MPP+, 6-OHDA, or H₂O₂) and incubate for the desired period.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to untreated control cells.[2]

-

-

Cytotoxicity (LDH Assay):

-

Follow steps 1-3 of the MTS assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Add the LDH assay reaction mixture to the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add a stop solution and measure the absorbance at 490 nm. The amount of LDH released is proportional to the level of cell death.[2]

-

-

Apoptosis (Caspase-3/7 Activity Assay):

-

Following treatment with this compound and the neurotoxin, lyse the cells.

-

Add a caspase-3/7 substrate to the cell lysate.

-

Incubate to allow for the cleavage of the substrate by active caspases.

-

Measure the resulting fluorescence or luminescence, which is directly proportional to caspase-3/7 activity.[2]

-

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

-

After the treatment period, load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cellular esterases deacetylate DCFH-DA to DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). The increase in fluorescence corresponds to the level of intracellular ROS.[2]

-

Visualizing the Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: this compound-Activated Neuroprotective Signaling Pathway.

Caption: In-Vitro Neuroprotection Experimental Workflow.

This technical guide serves as a foundational resource for the scientific community, providing a structured and detailed examination of the neuroprotective properties of this compound. The compiled data and protocols are intended to streamline future research efforts and accelerate the exploration of this compound and its derivatives as potential therapeutic agents for neurodegenerative disorders.

References

Salsolidine and its relationship to salsolinol in Parkinson's disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol (B1200041), a dopamine-derived endogenous compound, and its related molecule salsolidine (B1215851), have emerged as significant players in the intricate pathology of Parkinson's disease (PD). Exhibiting a dualistic nature, these compounds have been implicated in both neurotoxic and neuroprotective processes. This technical guide provides a comprehensive analysis of the roles of this compound and salsolinol in PD, with a focus on their metabolic relationship, neurochemical effects, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data from multiple studies. Furthermore, critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of their involvement in neurodegeneration. This guide is intended to be a thorough resource for researchers investigating the therapeutic potential and pathological implications of these compounds in neurodegenerative disorders.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology of PD is multifactorial, the role of endogenous and environmental neurotoxins is a subject of intense investigation. Salsolinol (SAL), a product of the condensation of dopamine (B1211576) and acetaldehyde (B116499), has drawn considerable interest due to its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] This guide explores the complex relationship between salsolinol, its precursor this compound, and the molecular mechanisms that link them to the pathogenesis of Parkinson's disease.

The Relationship Between this compound and Salsolinol

This compound can be considered a precursor to salsolinol. While salsolinol is primarily formed from the condensation of dopamine and acetaldehyde, evidence suggests that salsolinol can also be synthesized from this compound through the action of monoamine oxidase B (MAO-B).[2] This metabolic link is crucial in understanding the potential contribution of both compounds to the neurochemical environment in Parkinson's disease.

Quantitative Data on Salsolinol and this compound in Parkinson's Disease

The following tables summarize quantitative data from various studies on the concentrations of salsolinol and the effects of its administration.

Table 1: Salsolinol Concentrations in Human Brain and Cerebrospinal Fluid (CSF)

| Analyte | Brain Region / Fluid | Condition | Concentration | Reference |

| Racemic Salsolinol | Cerebrospinal Fluid | Parkinson's Disease | Detected | [3] |

| Racemic Salsolinol | Cerebrospinal Fluid | Control | Not Detected | [3] |

| Racemic Salsolinol | Lumbar CSF | Parkinson's Disease with Dementia | Significantly Increased | [3] |

| (R)- and (S)-Salsolinol | Plasma | De novo Parkinson's Disease | No significant difference from controls | [3] |

Table 2: Effects of Salsolinol Administration in In Vivo Models

| Animal Model | Treatment | Dose and Regimen | Observed Effect | Reference |

| Rat | Chronic Salsolinol | 100 mg/kg, i.p. daily for 14 days | No significant change in locomotor activity | [1] |

| Rat | Chronic Salsolinol + L-DOPA | 100 mg/kg Salsolinol (14 days) + 100 mg/kg L-DOPA (i.p.) | Significant reduction in L-DOPA-induced hyperactivity | [1] |

Table 3: In Vitro Effects of Salsolinol on Neuronal Cells

| Cell Line | Salsolinol Concentration | Incubation Time | Observed Effect | Reference |

| SH-SY5Y | 10-250 µM | 24 h | No significant release of lactate (B86563) dehydrogenase (LDH) | [4] |

| SH-SY5Y | 50 and 100 µM | - | Rescued cells from H₂O₂-induced death | [4] |

| SH-SY5Y | 250 µM | 6 h | Significant reduction in 6-OHDA-induced caspase-3/7 activity | [4] |

| SH-SY5Y | 250 µM | - | Significant reduction in H₂O₂-induced caspase-3/7 activity | [4] |

| SH-SY5Y | 50, 100, and 250 µM | - | Significant reduction in ROS level induced by 500 µM H₂O₂ | [4] |

| BV2 microglia | Dose- and time-dependent | - | Cytotoxicity | [5] |

| BV2 microglia | High-dose | - | Sudden surge in ROS production | [5] |

Key Signaling Pathways

Salsolinol Biosynthesis and Metabolism

Salsolinol can be formed through multiple pathways, including the enzymatic and non-enzymatic condensation of dopamine with acetaldehyde or pyruvic acid.[6][7][8] this compound can also serve as a precursor.

Salsolinol-Induced Neurotoxicity: Apoptosis and Oxidative Stress

Salsolinol is known to induce apoptosis in dopaminergic neurons through the activation of caspase-3 and the generation of reactive oxygen species (ROS).[5][9] This process involves mitochondrial dysfunction and the Nrf2-Keap1 signaling pathway.[10][11]

Neuroprotection via Dopamine D2 Receptor Signaling

Activation of dopamine D2 receptors has been shown to be neuroprotective, in part through the activation of the PI3K/Akt signaling pathway, which can inhibit apoptosis.[12][13]

Experimental Protocols

Quantification of Salsolinol in Biological Samples using GC-MS

This protocol is suitable for the quantification of salsolinol in samples such as brain tissue homogenates or cerebrospinal fluid.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Cartridge: C18 SPE cartridge.

-

Conditioning: Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Loading: Acidify the sample (e.g., 1 mL of brain homogenate supernatant) with 0.1 M HCl and load it onto the cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Elution: Elute salsolinol with 2 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (for chiral separation)

-

To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

-

Cap the vial and heat at 70°C for 45 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

Column: Beta-cyclodextrin chiral capillary column (e.g., Rt-βDEXsa, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode at 260°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 120°C, hold for 1 minute.

-

Ramp: 5°C/min to 220°C.

-

Hold: 10 minutes at 220°C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (m/z): Determine the characteristic ions for TMS-Salsolinol from a standard.

In Vitro Model: SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research.

1. Cell Culture

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency.

2. Differentiation into Dopaminergic-like Neurons

-

Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate.

-

Allow cells to adhere for 24 hours.

-

Replace the growth medium with a differentiation medium containing DMEM with 1% FBS and 10 µM retinoic acid.

-

Incubate for 5-7 days, replacing the differentiation medium every 2-3 days.

In Vivo Model: Stereotaxic Injection of Salsolinol in Rats

This protocol allows for the targeted delivery of salsolinol to specific brain regions.

1. Animal Preparation

-

Anesthetize a male Wistar rat (250-300g) and mount it in a stereotaxic frame.

2. Surgical Procedure

-

Expose the skull and identify the bregma.

-

Determine the coordinates for the target region (e.g., substantia nigra or striatum).

-

Drill a small burr hole at the target coordinates.

-

Slowly lower the injection needle to the target depth.

3. Infusion

-

Infuse the salsolinol solution (dissolved in artificial cerebrospinal fluid) at a slow rate (e.g., 0.5 µL/min).

-

After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion.

-

Slowly withdraw the needle and suture the incision.

4. Post-operative Care

-

Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Assessment of Mitochondrial Membrane Potential

The JC-1 assay is a common method for measuring changes in mitochondrial membrane potential (ΔΨm).

-

Plate differentiated SH-SY5Y cells in a 96-well plate.

-

Treat cells with salsolinol at various concentrations for the desired time.

-

Incubate cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

-

Wash cells with phosphate-buffered saline (PBS).

-

Measure fluorescence at two wavelengths:

-

~590 nm (red, J-aggregates in healthy mitochondria).

-

~529 nm (green, JC-1 monomers in depolarized mitochondria).

-

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

The DCFDA assay is widely used to measure intracellular ROS levels.

-

Plate differentiated SH-SY5Y cells in a 96-well plate.

-

Treat cells with salsolinol.

-

Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA) (typically 10 µM) for 30-60 minutes at 37°C.

-

Wash cells with PBS.

-